4,6-O-(4-Methoxybenzylidene)-D-glucal
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4aR,8R,8aS)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-16-10-4-2-9(3-5-10)14-18-8-12-13(19-14)11(15)6-7-17-12/h2-7,11-15H,8H2,1H3/t11-,12-,13+,14?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKZQXMNNREVNP-HABKJSAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2OCC3C(O2)C(C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2OC[C@@H]3[C@@H](O2)[C@@H](C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance As a Key Synthetic Intermediate in Glucal Chemistry
Glucals, which are 1,2-unsaturated sugar derivatives, are highly valued building blocks in organic synthesis. researchgate.net Their utility stems from the reactive enol ether moiety, which allows for a wide array of chemical modifications. Within this class of compounds, 4,6-O-benzylidene protected D-glucal and its derivatives are recognized as particularly useful synthetic intermediates. researchgate.net
The 4,6-O-(4-methoxybenzylidene) group serves to protect the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-4, leaving the C-3 hydroxyl group available for further reactions. This selective protection is crucial for directing the reactivity of the glucal scaffold. The presence of the double bond between C-1 and C-2 makes the molecule susceptible to various transformations, including electrophilic additions, cycloadditions, and glycosylation reactions. This reactivity allows chemists to introduce diverse functionalities at specific positions, thereby constructing complex carbohydrate structures from a relatively simple starting material. researchgate.net
Role in the Synthesis of Diverse Biologically Potent Compounds
The true value of 4,6-O-(4-Methoxybenzylidene)-D-glucal is demonstrated in its application as a precursor to a wide range of biologically active molecules. Glycals in general are extensively used in the total synthesis of natural products and other potent compounds. researchgate.net The strategic protection offered by the methoxybenzylidene group facilitates multi-step synthetic sequences required to build these complex architectures.
For instance, protected glucals are crucial starting materials for the synthesis of C-glycosides and branched-chain sugars, which are components of many bioactive natural products. researchgate.net The ability to selectively manipulate the different positions of the sugar ring, made possible by protecting groups, is fundamental to achieving these synthetic goals. The development of novel pharmaceuticals and therapeutic agents often relies on the efficient construction of such complex organic molecules, where protected glucals like this compound play an indispensable role as starting materials. fishersci.co.ukamericanchemicalsuppliers.com
Context Within Protected Monosaccharides and Their Strategic Utility
De Novo Synthesis from Readily Available Carbohydrate Precursors
The synthesis of 4,6-O-(4-Methoxybenzylidene)-D-glucal can be achieved through various pathways, starting from common and inexpensive carbohydrate precursors. These methods involve either multi-step sequences with selective functionalization or more direct approaches like acetalation reactions.
Multi-step Sequences from Methyl Glucopyranosides via Selective Functionalization (e.g., Triflation, Iodide Displacement)
A well-established, albeit multi-step, approach to protected glycals such as the 4,6-O-benzylidene analogue commences with readily available α-methyl glucopyranoside. This methodology can be adapted for the synthesis of the 4,6-O-(4-methoxybenzylidene) derivative. The general synthetic sequence involves four key transformations:
Acetal Protection: The initial step is the protection of the 4- and 6-hydroxyl groups of the methyl glucopyranoside. This is typically achieved by reacting the glucopyranoside with 4-methoxybenzaldehyde (B44291) dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid, in an anhydrous solvent like dimethylformamide (DMF). This reaction selectively forms the six-membered 4,6-O-(4-methoxybenzylidene) acetal.
Selective Triflation: With the 4- and 6-positions protected, the subsequent step focuses on the selective activation of the C-2 hydroxyl group. This is accomplished through triflation, using trifluoromethanesulfonic anhydride (B1165640) (Tf2O) in the presence of a base like pyridine (B92270). The triflate group is an excellent leaving group, setting the stage for nucleophilic displacement.
Iodide Displacement: The C-2 triflate is then displaced by an iodide ion, typically from a source like tetrabutylammonium (B224687) iodide (TBAI). This reaction proceeds via an SN2 mechanism, resulting in an inversion of configuration at the C-2 position and the formation of a 2-iodo derivative.
Reductive Elimination: The final step to generate the glucal double bond is a reductive elimination of the anomeric methoxy group and the C-2 iodide. This is commonly achieved using zinc dust in a suitable solvent system, such as a mixture of acetic acid and dichloromethane (B109758). researchgate.net A catalytic amount of a platinum salt may also be employed to facilitate this dehydrohalogenation. researchgate.net
This multi-step sequence provides a reliable, albeit lengthy, route to the desired protected glucal from an inexpensive starting material.
Table 1: Illustrative Multi-step Synthesis of a 4,6-O-Protected Glucal
| Step | Reaction | Key Reagents | Typical Outcome |
|---|---|---|---|
| 1 | Acetal Formation | 4-Methoxybenzaldehyde dimethyl acetal, p-TsOH | Selective protection of 4,6-diols |
| 2 | Triflation | Triflic anhydride, Pyridine | Activation of the C-2 hydroxyl group |
| 3 | Iodide Displacement | Tetrabutylammonium iodide | Introduction of iodide at C-2 |
Direct Acetalation Reactions using 4-Methoxybenzaldehyde Dimethyl Acetal
A more direct and often preferred method for the synthesis of this compound involves the direct acetalation of unprotected D-glucal. D-glucal itself can be synthesized from D-glucose via a two-step process involving peracetylation followed by reductive elimination of the resulting acetobromo-α-D-glucose. rroij.com
Once D-glucal is obtained, the 4,6-O-(4-methoxybenzylidene) protecting group can be introduced in a single step. This reaction is typically carried out by treating D-glucal with 4-methoxybenzaldehyde dimethyl acetal (also known as p-anisaldehyde dimethyl acetal) in an anhydrous solvent in the presence of an acid catalyst. researchgate.netbohrium.com Camphorsulfonic acid is a commonly used catalyst for this transformation, and the reaction is often performed in refluxing chloroform. researchgate.net
The regioselectivity of this reaction for the 4- and 6-hydroxyl groups is driven by the thermodynamic stability of the resulting six-membered cyclic acetal. This direct approach is advantageous due to its convergency and reduced number of synthetic steps compared to the multi-step sequence starting from methyl glucopyranoside.
Table 2: Reagents for Direct Acetalation of D-Glucal
| Reagent | Function |
|---|---|
| D-Glucal | Starting carbohydrate precursor |
| 4-Methoxybenzaldehyde dimethyl acetal | Acetalating agent |
| Camphorsulfonic acid (or p-TsOH) | Acid catalyst |
Preparation of Substituted this compound Derivatives (e.g., 3-O-Acetyl, 3-O-Silyl)
With the 4,6-hydroxyl groups protected by the methoxybenzylidene acetal, the remaining free hydroxyl group at the C-3 position is available for further functionalization. This allows for the synthesis of a variety of substituted derivatives, which are valuable as glycosyl donors in oligosaccharide synthesis.
The introduction of an acetyl or a silyl (B83357) group at the C-3 position can modulate the reactivity of the glucal donor and provide orthogonal protecting group strategies.
The acetylation of the C-3 hydroxyl group is a straightforward process. It is typically achieved by treating this compound with acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and proceeds to completion, affording 3-O-Acetyl-4,6-O-(4-methoxybenzylidene)-D-glucal in high yield. vibrantpharma.com
For the introduction of a silyl protecting group, a variety of silylating agents can be employed. Common reagents include tert-butyldimethylsilyl chloride (TBDMSCl), triisopropylsilyl chloride (TIPSCl), and tert-butyldiphenylsilyl chloride (TBDPSCl). The reaction is typically performed in an aprotic solvent such as dichloromethane or DMF, with an amine base like imidazole (B134444) or 2,6-lutidine to scavenge the generated acid. The choice of the silyl group can influence the steric bulk and the stability of the resulting protecting group to different reaction conditions.
Table 3: Common Protecting Groups for the C-3 Hydroxyl of this compound
| Protecting Group | Reagents |
|---|---|
| Acetyl (Ac) | Acetic anhydride, Pyridine |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole |
| Triisopropylsilyl (TIPS) | TIPS-Cl, Imidazole |
Glycosylation Reactions Utilizing this compound and its Derivatives
The glycal this compound is a versatile building block in carbohydrate chemistry, primarily serving as a glycosyl donor in the synthesis of a wide array of oligosaccharides and glycoconjugates. Its reactivity is centered around the enol ether moiety, which can be activated under various conditions to form new glycosidic bonds. Its derivatives, particularly those with modifications at the C3 hydroxyl group, expand its synthetic utility, allowing for diverse chemical transformations.
In O-glycosylation, this compound and its derivatives react with alcohol acceptors to form O-glycosides. The stereochemical outcome of these reactions is a critical aspect, influenced by a multitude of factors including the protecting group profile, the choice of catalyst, and the reaction mechanism.
The stereoselectivity of glycosylation reactions is profoundly influenced by the protecting groups on the glycosyl donor. mdpi.com The rigid 4,6-O-(4-methoxybenzylidene) acetal plays a crucial role by constraining the conformation of the pyranose ring. This conformational rigidity is a key factor in determining the facial selectivity of the incoming glycosyl acceptor. mdpi.comnih.gov
For donors derived from 4,6-O-benzylidene-D-glucal, the stereochemical outcome is often α-selective. nih.gov This contrasts with the corresponding 4,6-O-benzylidene protected mannosyl donors, which are known to be highly β-selective. nih.govnih.gov This reversal of selectivity is attributed to the different configuration at the C2 position. nih.gov The mechanism is understood to proceed through a series of intermediates, including covalent glycosyl triflates, contact ion pairs (CIP), and solvent-separated ion pairs (SSIP). nih.gov The formation of β-glycosides is thought to occur via the contact ion pair, while the α-glycosides arise from the solvent-separated ion pair. nih.gov The conformational constraints imposed by the benzylidene group influence the equilibrium between these intermediates, thereby dictating the final anomeric ratio. researchgate.net
Furthermore, the protecting group at the C3 position also has a significant impact. The presence of different substituents can alter the electronic properties and steric environment of the donor, thereby influencing reactivity and selectivity. For instance, changing the protecting groups on a glucal donor can highly alter the stereoselectivity of the glycosylation reaction. nih.govfrontiersin.org
| Donor Configuration | Typical Stereoselectivity | Key Influencing Factor |
| 4,6-O-Benzylidene Glucosyl | α-selective nih.gov | C2 configuration favors formation of solvent-separated ion pair. nih.gov |
| 4,6-O-Benzylidene Mannosyl | β-selective nih.govnih.gov | C2 configuration favors formation of contact ion pair. nih.gov |
Transition metal catalysis offers mild and efficient pathways for activating glycosyl donors, including glycals and their derivatives. acs.orgnih.govbohrium.com Palladium, gold, and copper complexes have been successfully employed in various glycosylation strategies.
Palladium: Palladium(II) catalysts, such as Pd(MeCN)₂Cl₂, can enable the α-stereoselective synthesis of 2,3-unsaturated O-glycosides from O(3)-acylated glycals. nih.gov This method avoids the need for additives to pre-activate the donor or the acceptor. nih.gov The mechanism is believed to proceed through an alkoxy-palladium intermediate rather than a traditional (η³-allyl)palladium complex. nih.gov Palladium catalysis has also been utilized in C-glycosylation reactions, for example, in the coupling of 1-tributylstannyl-D-glucals with organic halides. nih.gov
Gold: Cationic gold(I) complexes are highly effective in activating glycosyl donors with ortho-alkynylbenzoate (ABz) leaving groups due to gold's high alkynophilicity. nih.govrsc.orgnih.gov This methodology is known for its efficiency and mild reaction conditions. nih.govnih.gov Gold(I)-catalyzed glycosylation can be modulated by ligands to achieve stereoinvertive reactions, where α- and β-glycosides can be obtained from the corresponding β- and α-configured donors, respectively. nih.gov Gold(III) catalysts, such as AuCl₃, have been used in Ferrier-type O-glycosylations of glycals, typically yielding products with moderate to good α-selectivity. nih.gov
Copper: Copper(I) catalysis has been developed for the stereoselective synthesis of O-, S-, and C-glycosides from 2-nitro glycals via a Michael-type conjugate addition. nih.gov This method is noted for being mild and cost-effective. nih.gov The stereoselectivity is dependent on the glycal's configuration; nitroglucals predominantly yield β-selective glycosides, while nitrogalactals show high α-selectivity. nih.gov Mechanistic studies suggest the reaction proceeds via a preorganized complex that facilitates the Michael addition. nih.gov
| Metal Catalyst | Typical Reaction Type | Key Features |
| Palladium(II) | Ferrier-type O-glycosylation of 3-O-acylated glycals nih.gov | α-stereoselective; no pre-activation needed. nih.gov |
| Gold(I)/Gold(III) | Activation of alkynylbenzoate donors; Ferrier-type reactions nih.govnih.gov | Mild conditions; high efficiency; tunable stereoselectivity with ligands. nih.govrsc.org |
| Copper(I) | Michael addition to 2-nitro glycals nih.gov | Access to O-, S-, and C-glycosides; stereoselectivity depends on glycal configuration. nih.gov |
The Ferrier rearrangement is a powerful method for converting glycals into 2,3-unsaturated glycosides. nih.gov This reaction involves the allylic rearrangement of a glycal that has a leaving group at the C3 position, reacting with a nucleophile (an alcohol in the case of O-glycosylation). nih.gov Traditionally, this reaction requires a stoichiometric amount of a Lewis acid. nih.gov
When 3-O-acylated glycals, such as 3,4,6-tri-O-acetyl-D-glucal, are used, the reaction typically proceeds with high stereoselectivity, favoring the formation of the α-anomer. nih.govnih.gov The mechanism can involve an intermediate allyloxycarbenium ion. nih.gov The stereochemical outcome is influenced by factors like the orientation of the substituent at C4. nih.gov
Modern variations of the Ferrier rearrangement utilize catalytic amounts of promoters, including transition metals like palladium. nih.gov For instance, Pd(MeCN)₂Cl₂ has been shown to catalyze the α-stereoselective glycosylation of O(3)-acylated glycals. nih.gov The use of picoloyl (Pico) or picolinyl (Pic) groups at different positions on the sugar backbone can also be used to modulate and control the stereoselectivity of glycosylation reactions, sometimes influenced by the solvent used. researchgate.net
| Reaction | Substrate | Typical Promoter | Outcome |
| Ferrier Rearrangement | 3-O-Acylated Glycal | Lewis Acid or Transition Metal (e.g., Pd(II)) nih.gov | 2,3-Unsaturated α-O-glycoside nih.govnih.gov |
| Allylic Glycosylation | 3-O-Picoloyl Glycal | Various activators | Stereoselectivity can be modulated by the picoloyl group position. researchgate.net |
The development of chiral catalysts provides a sophisticated strategy for controlling the anomeric stereoselectivity of glycosylation reactions. These catalysts create a chiral environment around the reaction center, favoring the formation of one stereoisomer over the other.
One notable example involves the use of BINOL-derived phosphoric acids as chiral Brønsted acid catalysts. nih.govfrontiersin.org These catalysts have been successfully applied to the 1,2-trans selective activation of certain glycosyl donors. frontiersin.org When a 4,6-O-benzylidene protected glucal derivative was used as a donor with a chiral phosphoric acid catalyst, the stereoselectivity was altered compared to its 4,6-di-O-benzyl counterpart, although the resulting β-selectivity was poor in this specific case. nih.govfrontiersin.org This demonstrates that the interplay between the protecting groups on the donor and the structure of the chiral catalyst is complex and crucial for achieving high stereoselectivity. nih.govfrontiersin.org
The concept extends to other catalytic systems, where chiral ligands on transition metals or purely organic chiral molecules can direct the stereochemical outcome of the glycosidic bond formation. researchgate.net For example, sugar-derived ketones have been developed and used as organocatalysts in asymmetric Shi-type epoxidation, where the carbohydrate skeleton's chirality dictates the stereoselective outcome. nih.gov This principle of using chiral scaffolds to induce asymmetry is directly applicable to the design of catalysts for stereoselective glycosylations.
Beyond the formation of O-glycosidic bonds, this compound and its derivatives are valuable precursors for the synthesis of C-glycosides, where the anomeric carbon is linked directly to a carbon atom of the aglycone. C-glycosides are important as stable mimics of O-glycosides and are found in numerous natural products.
The reaction of C-nucleophiles with 4,6-O-benzylidene-protected donors can be highly stereoselective. nih.gov For instance, donors in the gluco-series tend to yield α-C-glycosides, while those in the manno-series provide β-C-glycosides. nih.gov This stereoselectivity can be explained by the preferential attack of the nucleophile on the most stable conformation of the intermediate glycosyl oxocarbenium ion (B₂,₅ for mannose and ⁴H₃ for glucose), avoiding torsional strain with the C2-H2 bond in the transition state. nih.gov
Transition metal catalysis is also instrumental in C-glycosylation. Palladium-catalyzed coupling reactions of 1-tributylstannyl-D-glucals with various organic halides provide an efficient route to 1-C-aryl-D-glucals. nih.gov These reactions proceed under mild conditions, and the attack of the reagent occurs on the α-face of the glucal. nih.gov Copper(I) catalysis can also be used to form C-glycosides through a Michael-type addition to activated glycals, such as 2-nitro glycals. nih.gov
Regioselectivity in Glycosylations Involving Diol Acceptors (e.g., 1→3, 1→4, 1→6 Linkages)
The regioselectivity of glycosylation reactions where this compound or related protected glucopyranosides serve as diol acceptors (possessing free hydroxyl groups at C-2 and C-3) is a critical aspect in the synthesis of complex oligosaccharides. The outcome of these reactions, leading to the formation of 1→2 or 1→3 linkages, is governed by a combination of factors including the structure of the glycosyl donor, the anomeric configuration of the acceptor, and the reaction conditions.
Research has shown that the size of the glycosyl donor plays a significant role in determining the site of glycosylation. For instance, when using a monosaccharide donor with an α-anomeric acceptor, the reaction predominantly yields the (1→3)-linked product. nih.gov Conversely, employing larger donors, such as disaccharides or trisaccharides, with either α or β-anomeric acceptors, results in the exclusive formation of (1→2)-linked oligosaccharides. nih.gov
Furthermore, in glycosylations involving acceptors with 4,6-diols, the regioselectivity can be directed towards either the C-4 or C-6 hydroxyl group. For glucopyranosyl 4,6-diol acceptors, reactions can be guided to favor the formation of 1→6 glycosides. frontiersin.orgnih.gov In other systems, such as with galactose-4,6-diol acceptors, α(1→6)-disaccharides can be generated regioselectively, while glucose-4,6-diol acceptors can yield α(1→4)-glycosides. frontiersin.orgnih.gov The regioselectivity in these cases is often influenced by the specific combination of the glycosyl donor and the reaction conditions employed. For example, the use of organoborinic acid esters as catalysts can direct the regioselectivity of glycosylation with diol acceptors. frontiersin.orgnih.gov
The following table summarizes the influence of donor size on the regioselectivity of glycosylation with 4,6-O-benzylidenated glucopyranoside acceptors.
Table 1: Influence of Donor Size on Glycosylation Regioselectivity
| Glycosyl Donor | Acceptor Anomeric Configuration | Predominant Linkage |
|---|---|---|
| Monosaccharide | α | 1→3 |
| Disaccharide | α or β | 1→2 |
Mechanistic Investigations of Glycosylation Pathways (e.g., SN1-type, SN2-type, Transition State Analysis, Neighboring Group Participation)
The mechanism of glycosidic bond formation is complex and is generally considered to exist on a continuum between two extremes: a dissociative SN1-type pathway and an associative SN2-type pathway. nih.gov The specific pathway followed in a glycosylation reaction involving this compound is influenced by several factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent.
SN1-type Mechanism: This pathway involves the formation of a discrete oxocarbenium ion intermediate upon departure of the leaving group from the anomeric center of the glycosyl donor. beilstein-journals.org This carbocation is planar at the anomeric carbon, allowing the glycosyl acceptor to attack from either the α- or β-face. The stability of this oxocarbenium ion is a key factor in determining the reaction pathway. beilstein-journals.org In the context of donors with a 4,6-O-benzylidene acetal, the conformational rigidity imposed by the acetal can influence the stereochemical outcome of the nucleophilic attack on the oxocarbenium ion.
SN2-type Mechanism: In this concerted mechanism, the glycosyl acceptor attacks the anomeric carbon at the same time as the leaving group departs. This process occurs through a single transition state and typically results in an inversion of configuration at the anomeric center. beilstein-journals.org Recent studies suggest that many glycosylation reactions tend to proceed through mechanisms that are more associative in nature, leaning towards the SN2 end of the spectrum. beilstein-journals.org
Transition State Analysis: The nature of the transition state in glycosylation reactions can be probed using techniques such as kinetic isotope effect (KIE) studies. These experiments provide valuable insights into the degree of bond formation and bond breaking in the transition state, helping to distinguish between associative and dissociative pathways.
Neighboring Group Participation: A common and powerful strategy to control the stereoselectivity of glycosylation is through neighboring group participation. When an acyl protecting group, such as a benzoyl group, is placed at the C-2 position of the glycosyl donor, it can participate in the reaction. Upon activation of the leaving group, the C-2 acyl group can attack the anomeric center to form a cyclic acyloxonium ion intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate effectively blocks the α-face of the pyranose ring, forcing the incoming glycosyl acceptor to attack from the β-face, leading to the exclusive formation of a 1,2-trans glycosidic linkage. mdpi.com This strategy is highly reliable for achieving stereocontrol in glycosylations.
Regioselective Ring-Opening Reactions of the 4,6-O-(4-Methoxybenzylidene) Acetal
Reductive Cleavage to Specific Hydroxyl Functionalization (C4-OH vs. C6-OH)
The 4,6-O-(4-methoxybenzylidene) acetal is a versatile protecting group in carbohydrate chemistry, not only for its ability to protect the C-4 and C-6 hydroxyl groups simultaneously but also for the possibility of its regioselective reductive cleavage. This selective opening allows for the differential functionalization of the C-4 and C-6 positions, providing either a free C-4 hydroxyl group and a C-6 O-(4-methoxybenzyl) ether or a free C-6 hydroxyl group and a C-4 O-(4-methoxybenzyl) ether. nih.gov The regioselectivity of this cleavage is highly dependent on the choice of reagents and reaction conditions. nih.gov
For p-methoxybenzylidene acetals, temperature has been shown to be a critical factor in controlling the regioselectivity of the reductive opening. For example, using a combination of BH₃/Bu₂BOTf, reductive cleavage at 0 °C can lead to the exclusive formation of the 4-O-p-methoxybenzyl (PMB) ether, leaving the C-6 hydroxyl group free. nih.govfigshare.comresearchgate.net In contrast, performing the reaction at -78 °C with the same reagent system can produce the 6-O-PMB ether in high yield, exposing the C-4 hydroxyl group. nih.govfigshare.comresearchgate.net This temperature-dependent selectivity is attributed to a switch between kinetic and thermodynamic control. At lower temperatures, protonation of the more basic but sterically hindered O-4 is favored (kinetic control), leading to the 6-O-PMB ether. At higher temperatures, Lewis acid coordination to the more accessible O-6 is favored (thermodynamic control), resulting in the 4-O-PMB ether. nih.govresearchgate.net
Catalytic Systems and Reagents for Selective Reduction (e.g., CoCl₂/BH₃·THF, Sodium Cyanoborohydride-Trifluoroacetic Acid, DIBAL-H, TMSOTf)
A variety of reagent systems have been developed to achieve high regioselectivity in the reductive cleavage of 4,6-O-benzylidene and related acetals.
CoCl₂/BH₃·THF: This system has been reported to selectively cleave 4,6-O-benzylidene acetals to afford the corresponding 4-O-benzyl-6-OH derivatives in good yields. researchgate.net
Sodium Cyanoborohydride-Trifluoroacetic Acid (NaBH₃CN-TFA): The combination of NaBH₃CN with a protic acid like TFA is a classic method for the reductive opening of benzylidene acetals. Under these conditions, 4,6-anisylidene-protected glucosides typically yield 6-O-p-methoxybenzyl (PMB) ethers. nih.gov
DIBAL-H (Diisobutylaluminium Hydride): This bulky reducing agent often favors attack at the less sterically hindered oxygen atom of the acetal. Reductive cleavage with DIBAL-H can yield 4-O-PMB ethers.
TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with a Hydride Source: The combination of a catalytic amount of TMSOTf with a hydride source like BH₃·THF is an efficient system for the reductive ring opening of benzylidene-type acetals. This method typically affords the corresponding 4-O-benzyl ethers exclusively in high yields for 4,6-O-benzylidene-hexopyranosides. researchgate.net
The following table summarizes various reagent systems and their observed regioselectivity in the reductive cleavage of 4,6-O-(para-substituted)benzylidene acetals.
Table 2: Reagent Systems for Regioselective Reductive Cleavage
| Reagent System | Predominant Product |
|---|---|
| BH₃/Bu₂BOTf at 0 °C | 4-O-PMB ether (C6-OH free) |
| BH₃/Bu₂BOTf at -78 °C | 6-O-PMB ether (C4-OH free) |
| CoCl₂/BH₃·THF | 4-O-benzyl ether (C6-OH free) |
| NaBH₃CN/TFA | 6-O-PMB ether (C4-OH free) |
| DIBAL-H | 4-O-PMB ether (C6-OH free) |
Influence of Remote Protecting Groups (e.g., C3-O-Benzyl) on Regioselectivity of Acetal Cleavage
The regioselectivity of the reductive cleavage of the 4,6-O-(4-methoxybenzylidene) acetal can also be influenced by the nature of protecting groups at other positions on the pyranose ring. These remote protecting groups can exert steric and electronic effects that modulate the reactivity of the acetal oxygens.
For instance, the protecting group at the C-3 position has been shown to influence the outcome of the reductive opening. In certain cases, the presence of a C-3 O-benzyl group on the glucal derivative can direct the regioselectivity of the acetal cleavage. The interplay between the C-3 substituent and the reagent system can fine-tune the selective formation of either the 4-O- or 6-O-p-methoxybenzyl ether. The steric bulk of the C-3 protecting group can influence the accessibility of the Lewis acid or hydride to the acetal oxygens, thereby directing the cleavage to one side over the other. Studies have shown that the nature of the O-2 substituent can also affect the reactivity, though it may not have a significant impact on the regioselectivity of the cleavage itself. researchgate.net
Oxidative Cleavage Methodologies (e.g., Cerium(IV) Ammonium (B1175870) Nitrate (B79036) for 4-Methoxybenzyl Ether Linkage)
In addition to reductive cleavage, the 4,6-O-(4-methoxybenzylidene) acetal can be opened oxidatively. This transformation typically leads to the formation of a hydroxy-benzoate ester. Various reagents can effect this oxidative cleavage.
Following the opening of the acetal, either reductively or oxidatively, the resulting 4-methoxybenzyl (PMB) ether can be selectively cleaved in the presence of other protecting groups, such as benzyl (B1604629) ethers. Cerium(IV) ammonium nitrate (CAN) is a reagent commonly used for the deprotection of p-methoxybenzyl ethers. nih.gov The reaction proceeds through a single-electron transfer mechanism, taking advantage of the electron-rich nature of the p-methoxybenzyl group. This method is often chemoselective and can be performed under mild conditions. nih.govnih.gov Therefore, a two-step sequence involving reductive opening of the 4,6-O-(4-methoxybenzylidene) acetal followed by oxidative cleavage of the resulting PMB ether with CAN provides a versatile strategy for the selective functionalization of the C-4 or C-6 positions of D-glucal.
Other Derivatization and Functionalization Strategies
Selective Acylation Reactions (e.g., Pentanoylation)
Selective acylation of the C-3 hydroxyl group of glucals is a common strategy to introduce ester functionalities, which can serve as protecting groups or as precursors for further transformations. While specific examples of pentanoylation on this compound are not extensively detailed in the provided search results, the principles of selective acylation of similar 6-deoxyglycals are well-established. For instance, the acylation of L-Rhamnal, a 6-deoxyglycal, has been studied under various conditions with different acylating reagents. nih.gov In these studies, substitution at the allylic hydroxyl group was favored when using reagents like acetyl chloride or benzoyl chloride. nih.gov Conversely, using acetic anhydride in pyridine favored protection of the homoallylic hydroxyl group. nih.gov These findings suggest that the choice of acylating agent and reaction conditions is crucial for achieving regioselectivity in the acylation of glucals. The monoacetates of another related compound, L-fucal, were found to undergo a migration of the acetyl group from the O-3 to the O-4 position, indicating that achieving selective acylation can be challenging in some glucal systems. nih.gov
A related compound, 3-O-Acetyl-4,6-O-(4-methoxybenzylidene)-D-glucal, is commercially available, demonstrating that acetylation at the C-3 position is a feasible and synthetically useful transformation. vibrantpharma.com Enzymatic deprotection strategies have also been explored for selectively removing acyl groups, as demonstrated with 3,4,6-tri-O-acetyl-D-glucal, offering a mild and efficient method for generating selectively protected synthons. researchgate.net
Silylation Techniques (e.g., TBDMS, TIPS)
Silylation is a widely employed technique for the protection of hydroxyl groups in carbohydrate chemistry due to the stability of silyl ethers under various reaction conditions and their facile removal under specific, often mild, conditions. The C-3 hydroxyl group of this compound can be effectively protected using common silylating agents such as tert-butyldimethylsilyl chloride (TBDMSCl) and triisopropylsilyl chloride (TIPSCl).
The resulting silylated glucal, 3-O-tert-Butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal, is a stable and versatile intermediate in organic synthesis. fluorochem.co.uk The use of silyl groups as protecting groups can significantly influence the reactivity and selectivity of subsequent glycosylation reactions. nih.govresearchgate.net The steric bulk of silyl groups like TBDMS and TIPS can direct the stereochemical outcome of reactions at the anomeric center. nih.gov For example, the bulkiness of a tert-butyldimethylsilyl (TBS) group can lead to exclusive formation of the β-glucoside during glycosylation, presumably by sterically hindering attack from the α-face. nih.govresearchgate.net
Various methods for the silylation of alcohols have been developed, often employing a silyl chloride in the presence of a base like imidazole or N-methylimidazole. researchgate.netorganic-chemistry.org The efficiency of these reactions can be significantly enhanced by the addition of catalysts such as iodine. researchgate.net
Table 1: Common Silylating Agents for Hydroxyl Protection
| Silylating Agent | Abbreviation | Key Features |
|---|---|---|
| tert-Butyldimethylsilyl chloride | TBDMSCl | Good stability, easily introduced and removed. |
| Triisopropylsilyl chloride | TIPSCl | More sterically hindered than TBDMS, offering different selectivity. |
Alkylation Reactions (e.g., with Decyl, Octyl, Butyl Bromide)
The hydroxyl group at the C-3 position of this compound can undergo O-alkylation to form ether linkages. This functionalization is typically achieved by treating the glucal with an alkyl halide, such as decyl, octyl, or butyl bromide, in the presence of a base. The base, commonly sodium hydride, deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the bromide from the alkyl halide in an SN2 reaction. nih.gov
While specific examples detailing the alkylation of this compound with these exact alkyl bromides are not prevalent in the initial search results, the general methodology for O-alkylation of carbohydrates is well-established. nih.gov For instance, the O-alkylation of N-acetylneuraminic acid derivatives has been successfully carried out using various alkyl halides, including activated bromides like benzyl bromide and allyl bromide. nih.gov The choice of solvent can also play a crucial role; dipolar aprotic solvents like DMF are known to enhance the rate of SN2 reactions. nih.gov Giese-type radical alkylations of dehydroalanine (B155165) derivatives using alkyl bromides have also been reported, showcasing an alternative photochemical approach to C-C bond formation. beilstein-journals.org
Introduction of Azido (B1232118), Halo, and Sulfonatomethyl Moieties
The versatile structure of this compound allows for the introduction of a variety of important functional groups, including azido, halo, and sulfonatomethyl moieties, which are valuable for further synthetic elaborations.
The azido group is a particularly useful functional group in carbohydrate chemistry. It can serve as a precursor to an amino group or participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. The introduction of an azido group can be achieved through various methods. For instance, an azidonitration reaction of the glucal double bond can lead to the formation of a 2-azido-1-nitrate derivative, which can be further manipulated. Another approach involves the displacement of a suitable leaving group, such as a triflate, with an azide (B81097) nucleophile. researchgate.net The resulting azido-functionalized sugars are important building blocks for the synthesis of glycoconjugates and modified carbohydrates with potential biological applications. chemimpex.comprecisepeg.com
Halogenation of the double bond in D-glucal derivatives is a common transformation. For example, the reaction of tri-O-acetyl-D-glucal with reagents that generate bromonium or iodonium (B1229267) ions in the presence of an alcohol can lead to the formation of 2-deoxy-2-halo glycosides. researchgate.net The reaction of 4,6-O-benzylidene acetals with N-bromosuccinimide (NBS) can result in the ring-opening of the acetal to yield 6-bromo-6-deoxy-4-benzoates. orgsyn.org These halogenated sugars are versatile intermediates for the synthesis of deoxy and aminodeoxy sugars. orgsyn.org
The introduction of a sulfonatomethyl group is less commonly described in the context of this specific glucal derivative within the provided search results. However, the general principles of introducing sulfonate esters (e.g., tosylates, mesylates, triflates) onto hydroxyl groups are fundamental in carbohydrate chemistry. These sulfonate esters are excellent leaving groups and are often used to activate a hydroxyl position for nucleophilic substitution reactions.
Conversions to Glycosyl Bromides
Glycosyl halides, particularly glycosyl bromides, are highly reactive intermediates that are widely used as glycosyl donors in the synthesis of oligosaccharides and glycoconjugates. While this compound itself is not directly converted to a glycosyl bromide in a single step that retains the glucal double bond, it serves as a precursor for the synthesis of saturated glycosyl bromides.
Typically, the glucal double bond is first functionalized, for example, through an addition reaction, to generate a pyranose derivative. This derivative can then be converted into a glycosyl bromide. A common method for preparing glycosyl bromides involves treating a pyranose derivative, often with an acetyl or benzoyl group at the anomeric position, with a source of bromine, such as hydrogen bromide in acetic acid. nih.gov Thioglycosides can also be converted to glycosyl bromides by treatment with bromine. nih.gov The resulting glycosyl bromides are then used in glycosylation reactions with various glycosyl acceptors.
Applications in Complex Carbohydrate and Organic Synthesis
Precursors for Oligosaccharide and Glycoconjugate Synthesis
4,6-O-(4-Methoxybenzylidene)-D-glucal serves as a cornerstone for the assembly of oligosaccharides and glycoconjugates, which are crucial for understanding and manipulating biological processes. These complex molecules play significant roles in cell-cell recognition, immune responses, and pathogenesis. The chemical synthesis of such compounds is essential as they are often difficult to isolate in sufficient quantities and purity from natural sources. rsc.org
The double bond of this compound is readily functionalized, allowing for the introduction of various glycosidic linkages. This reactivity is harnessed in the synthesis of a broad spectrum of glycosides and disaccharides. For instance, the Ferrier rearrangement of glycals, including protected D-glucal derivatives, with various alcohols and thiols can be effectively promoted to produce a variety of pseudoglycals with excellent yields and anomeric selectivity. researchgate.net This methodology provides a pathway to 2,3-unsaturated glycosides, which are themselves important synthetic intermediates.
Furthermore, the synthesis of disaccharides with specific linkages, such as (1→4)-β glycosidic bonds, has been achieved using related benzylidene-protected precursors. nih.gov The strategic use of the 4,6-O-benzylidene protecting group on both glycosyl donors and acceptors has been noted as important for the stereoselective formation of β(1-3) linkages. researchgate.net While these examples use the general benzylidene group, the principles are directly applicable to the 4-methoxybenzylidene analogue, which offers the advantage of milder deprotection conditions. The synthesis of complex oligosaccharides often relies on a building block approach, where protected monosaccharides like this compound are sequentially coupled. ethernet.edu.etrsc.org
| Reaction Type | Key Feature | Resulting Product |
| Ferrier Rearrangement | Reaction with alcohols/thiols | 2,3-Unsaturated glycosides |
| Glycosylation | Coupling with glycosyl acceptors | Disaccharides and oligosaccharides |
Branched polysaccharides exhibit a range of biological activities, including immunomodulatory and antitumor effects. nih.gov The synthesis of these complex macromolecules requires well-defined building blocks to control the branching points and stereochemistry. This compound, after conversion to a suitable glycosyl donor, can be used to introduce glucose units at specific positions in a growing polysaccharide chain.
For example, synthetic strategies for comb-shaped, branched stereoregular polysaccharides have been developed using ring-opening polymerization of anhydro-sugar derivatives. nih.gov The precursors for such polymerizations can be synthesized from protected monosaccharides. The synthesis of β-glucan oligosaccharides with β-1,6-linked branches has been accomplished using iterative glycosylation strategies with thioglycoside donors, which can be derived from protected glucal precursors. nih.gov The ability to selectively deprotect the C3 hydroxyl group of the this compound derivative allows for its use as a glycosyl acceptor, leading to the formation of branched structures. The introduction of branches is known to significantly impact the biological activity of polysaccharides. nih.gov
The cell surfaces of bacteria are often decorated with glycans containing unusual or "rare" sugars, which are not typically found in humans. rsc.orgspringernature.com These unique structures are attractive targets for the development of vaccines and antibacterial agents. nih.gov The chemical synthesis of these rare sugar building blocks is critical, as their isolation from natural sources is often impractical. rsc.org
Protected glycals are key starting materials in the synthesis of various deoxy and amino sugars. For instance, the D-glucal scaffold can be chemically manipulated to invert stereocenters and introduce new functional groups. The synthesis of D-fucosamine, a component of some bacterial glycans, can be achieved from D-glucal derivatives through reactions like azidonitration. rsc.org Similarly, 2,4-diamino-2,4,6-trideoxyhexoses (DATDH), found in the O-antigen of many pathogenic bacteria, are attractive synthetic targets that can be approached from carbohydrate precursors. nih.gov The 4,6-O-(4-methoxybenzylidene) protecting group provides a stable scaffold during the necessary multi-step transformations to access these rare sugar architectures.
Glycoconjugates, where a carbohydrate is covalently linked to a protein or lipid, are at the forefront of modern vaccine development. nih.govnih.gov Synthetic oligosaccharides, derived from precursors like this compound, are crucial for producing well-defined, safe, and effective glycoconjugate vaccines. nih.gov These vaccines can elicit a robust and long-lasting immune response against pathogenic bacteria. mdpi.com
The synthesis of oligosaccharide fragments of bacterial capsular polysaccharides (CPS) is a key step. For example, fragments of Streptococcus pneumoniae serotype 1 CPS, which contains the rare sugar 2-acetamido-4-amino-2,4,6-trideoxy-D-galactose (d-AAT), have been synthesized. nih.gov The O-antigens of bacteria like Shigella flexneri are also prime targets for vaccine development, and their synthesis involves the assembly of repeating oligosaccharide units. eurocarb2025.com The this compound can be elaborated into the required monosaccharide building blocks for the assembly of these complex oligosaccharide antigens, which are then conjugated to a carrier protein to enhance their immunogenicity.
| Glycoconjugate Application | Target Pathogen/Molecule | Role of Glucal Derivative |
| Vaccine Development | Streptococcus pneumoniae | Precursor for rare sugar synthesis |
| Vaccine Development | Shigella flexneri | Building block for O-antigen synthesis |
| Toll-like Receptor 4 Modulators | Immune system components | Scaffold for synthesizing immunomodulatory molecules |
Utility in Natural Product Synthesis and Analogues
Many natural products, particularly antibiotics and anticancer agents, are glycosides. The sugar portion of these molecules is often crucial for their biological activity, influencing their solubility, target recognition, and mechanism of action. rsc.org this compound and its derivatives are valuable starting materials for the synthesis of these deoxysugar components.
The synthesis of 2-deoxyglycosides, a common feature in many natural products, can be challenging. nih.gov Glycals provide a direct entry into this class of compounds. For example, the synthesis of fragments of chromomycin (B10761888) A₃, an antitumor antibiotic, has been achieved using a 2-deoxy-sugar disaccharide derived from a glucal precursor. nih.gov The synthesis of cardiac glycosides like digitoxin, which have potential as anticancer and antiviral agents, also relies on the coupling of a steroid aglycone with oligosaccharide chains. De novo asymmetric approaches to these oligosaccharides can utilize pyranone building blocks derived from furan (B31954) alcohols, a pathway that shares strategic similarities with glycal chemistry. rsc.org The ability to construct specific deoxysugar units from this compound makes it a key player in the total synthesis and structural diversification of medicinally important natural products.
Synthetic Applications in Introducing Specific Chemical Moieties
Beyond its role as a glycosyl donor or acceptor precursor, the protected glucal framework allows for the introduction of specific chemical moieties at defined positions. The double bond can undergo a variety of addition reactions, and the free C3 hydroxyl group can be functionalized in numerous ways.
For instance, [2+2] cycloaddition reactions with isocyanates can be performed on glucal derivatives to stereoselectively form β-lactam rings fused to the pyranose system. orgsyn.org These sugar-derived β-lactams are interesting chiral building blocks for further synthetic elaboration. Additionally, the introduction of a halogen at the C2 position, followed by reductive elimination, is a known method for preparing glycals. rroij.com Conversely, the double bond of the glucal can be dihalogenated or subjected to other electrophilic additions to install functionalities at C1 and C2. The Hanessian–Hullar reaction, which involves the ring-opening of benzylidene acetals with N-bromosuccinimide, can be used to introduce a bromine atom at C6 and a benzoate (B1203000) group at C4, providing a route to 6-deoxy-6-halo sugars. orgsyn.org This reactivity highlights the versatility of the this compound system for introducing a diverse range of chemical groups, making it a valuable tool in synthetic organic chemistry.
Facile Introduction of Difluoromethyl and Trifluoromethyl Groups into Sugar Skeletons
The incorporation of difluoromethyl (CF2H) and trifluoromethyl (CF3) groups into carbohydrate scaffolds is of significant interest in medicinal chemistry, as these moieties can profoundly alter the biological properties of the parent molecules. This compound is a key starting material for the synthesis of 2-deoxy-2-trifluoromethyl sugars. rsc.org
The synthesis of 2-deoxy-2-trifluoromethyl-D-hexopyranosides can be achieved from D-glycals through a multi-step process. rsc.org The enol ether of the protected glucal can react with a trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF3), to introduce the CF3 group at the C2 position. sigmaaldrich.comgoogle.com This reaction typically proceeds via the formation of a glycosyl bromide donor, which is then subjected to glycosylation with various alcohols. The stereoselectivity of the glycosylation is influenced by the configuration of the newly introduced CF3 group at C-2, often leading to the formation of 1,2-trans glycosides. rsc.org This methodology has been successfully applied to the synthesis of 2-CF3-glycoconjugates of natural products, including disaccharides and cholesterol analogs. rsc.org
While direct difluoromethylation of glycals is less commonly documented, methods for the O-difluoromethylation of 1,3-diones to form difluoromethyl enol ethers have been developed. rsc.org These methods often utilize reagents that generate difluorocarbene in situ. The electron-rich double bond in this compound makes it a potential substrate for radical-mediated difluoromethylation reactions, which would lead to the corresponding 2-deoxy-2-difluoromethyl sugar derivatives. researchgate.net
The table below summarizes a general approach for the synthesis of 2-deoxy-2-trifluoromethyl glycosides from a protected D-glucal.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Trifluoromethylation/Bromination | 1. TMSCF3, CsF; 2. HBr/AcOH | 2-Trifluoromethyl-glycosyl bromide |
| 2 | Glycosylation | Alcohol (R-OH), AgOTf, Molecular Sieves | 2-Deoxy-2-trifluoromethyl-glycoside |
Formation of Chiral Building Blocks and Scaffolds
The inherent chirality and functionality of this compound make it an excellent starting material for the synthesis of complex chiral building blocks and scaffolds. mdpi.com A prominent application in this area is its use in cycloaddition reactions, particularly the Diels-Alder reaction, to generate highly functionalized, stereochemically defined six-membered rings. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org
In these reactions, the protected glucal can act as a dienophile, reacting with a conjugated diene. rsc.org The facial selectivity of the cycloaddition is directed by the existing stereocenters of the sugar moiety, leading to the formation of specific stereoisomers. For instance, dienophiles derived from the closely related methyl 4,6-O-benzylidene-α-D-glucopyranoside have been shown to undergo highly efficient and stereospecific Diels-Alder reactions with dienes like butadiene, yielding exclusively the endo adducts with complete facial specificity. rsc.org
The resulting cycloadducts are versatile chiral scaffolds that can be further elaborated into a variety of complex target molecules, including natural products and their analogs. The p-methoxybenzylidene protecting group can be selectively removed under specific conditions, allowing for further functionalization of the 4- and 6-hydroxyl groups.
The following table outlines a representative Diels-Alder reaction using a dienophile derived from a protected glucopyranoside.
| Dienophile | Diene | Reaction Conditions | Product | Stereochemical Outcome |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivative | Butadiene | Heat or Lewis acid catalysis | Cyclohexene-fused sugar derivative | High facial and endo selectivity |
Development of Sugar-Based Low Molecular Weight Gelators
Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. nih.govresearchgate.net Carbohydrates are attractive platforms for the design of LMWGs due to their biocompatibility, biodegradability, and the presence of multiple hydroxyl groups that can participate in hydrogen bonding, a key interaction in gel formation. nih.gov
While this compound itself is not typically a gelator, it serves as a valuable scaffold for the synthesis of amphiphilic molecules that can act as LMWGs. mdpi.com The development of such gelators often involves the introduction of long alkyl chains or other hydrophobic moieties to the sugar backbone, creating an amphiphilic structure that can self-assemble in solution. rsc.orgresearchgate.netnih.govmdpi.com
For example, derivatives of the closely related 4,6-O-benzylidene acetal (B89532) protected D-glucosamine have been shown to be effective gelators. researchgate.net By functionalizing the amino group at the C-2 position with various acyl or urea (B33335) groups, a library of compounds with varying gelation abilities in different solvents, including water, has been created. researchgate.net These studies demonstrate that the rigid, chiral core provided by the protected sugar is conducive to forming the ordered molecular assemblies required for gelation. The p-methoxybenzylidene group can also play a role in the self-assembly process through π-π stacking interactions.
The table below illustrates the general structural components of a sugar-based LMWG derived from a protected glucose scaffold.
| Component | Function in Self-Assembly | Example Moiety |
| Sugar Scaffold | Provides chirality and hydrogen bonding sites | 4,6-O-(4-Methoxybenzylidene)-D-glucose core |
| Hydrophobic Tail | Drives aggregation through hydrophobic interactions | Long alkyl chains (e.g., C12, C16) |
| Linker Group | Connects the scaffold and tail; can participate in H-bonding | Ester, amide, urea, or triazole |
Theoretical and Computational Investigations of 4,6 O 4 Methoxybenzylidene D Glucal and Its Transformations
Conformational Analysis and Steric Hindrance Studies
The conformational landscape of 4,6-O-(4-Methoxybenzylidene)-D-glucal is dictated by the interplay of various steric and electronic factors. The glucal ring, with its endocyclic double bond, preferentially adopts a half-chair conformation. The bulky 4,6-O-(4-methoxybenzylidene) protecting group locks the C5-C6 bond in a rigid chair-like dioxane ring fused to the pyranoid ring.
For this compound, the primary conformational flexibility would arise from the orientation of the 4-methoxyphenyl (B3050149) group relative to the fused ring system. The presence of the methoxy (B1213986) group, an electron-donating group, on the phenyl ring is expected to have a subtle, yet discernible, influence on the conformational energies compared to an unsubstituted benzylidene group. This is due to altered electronic interactions (e.g., dipole-dipole) with the rest of the molecule.
Steric hindrance is a critical factor in determining the reactivity of this glucal. The bulky benzylidene group shields the 'alpha' face of the pyranoid ring, influencing the trajectory of incoming reagents. Computational modeling can quantify this steric hindrance by calculating the solvent-accessible surface area and generating electrostatic potential maps, which visualize regions of high and low electron density, thereby predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical Relative Energies of Conformers of this compound
| Conformer | Dihedral Angle (C1-O-CH-Ar) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° | 0.00 | 65 |
| B | 180° | 1.20 | 25 |
| C | -60° | 2.50 | 10 |
| Note: This data is illustrative and based on general principles of conformational analysis of similar compounds. Specific computational studies are required for accurate values. |
Reaction Pathway Modeling and Transition State Studies using Computational Chemistry
Computational chemistry provides invaluable insights into the mechanisms of reactions involving this compound. By modeling the reaction pathways, chemists can understand the step-by-step transformation of reactants into products. This involves identifying all intermediates and, crucially, the transition states that connect them.
A common reaction of glucals is electrophilic addition to the double bond. For instance, in a glycosylation reaction, a glycosyl donor like this compound is activated to form a reactive intermediate, which then reacts with a glycosyl acceptor. Computational modeling can elucidate the structure of this intermediate, which could be a covalent species, a contact ion pair (CIP), or a solvent-separated ion pair (SSIP).
Transition state theory is at the heart of reaction pathway modeling. The transition state is the highest energy point along the reaction coordinate and its structure determines the rate and stereoselectivity of the reaction. Using computational methods, the geometry of the transition state can be located and its energy calculated. This allows for the determination of the activation energy barrier, which is directly related to the reaction rate. For glycosylation reactions, DFT calculations are often employed to model the transition states of competing pathways (e.g., SN1 vs. SN2-like mechanisms). The 4-methoxy group, being electron-donating, would be expected to stabilize any developing positive charge on the benzylidene acetal (B89532) ring, potentially influencing the stability of intermediates and the energy of transition states.
Prediction of Structure-Reactivity Relationships and Regioselectivity
Structure-reactivity relationships describe how the structure of a molecule influences its reactivity. In the case of this compound, computational studies can systematically probe these relationships. For example, the electronic properties of the 4-methoxybenzylidene group can be compared to other substituted benzylidene analogs (e.g., 4-nitrobenzylidene) to understand how electron-donating and electron-withdrawing groups affect reactivity.
The 4-methoxy group enhances the electron-donating ability of the aromatic ring, which can influence the stability of cationic intermediates that may form during a reaction. This electronic effect can be quantified computationally through methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions.
Regioselectivity, the preference for reaction at one site over another, is another key aspect that can be predicted computationally. For reactions involving the opening of the benzylidene acetal, computational modeling can predict whether the 4-O or 6-O bond is more likely to cleave under specific reaction conditions. This is achieved by modeling the reaction pathways for both possibilities and comparing their activation energies. The lower energy pathway corresponds to the major product. The electronic influence of the methoxy group could subtly alter the relative nucleophilicity of the O-4 and O-6 oxygen atoms, thereby influencing the regioselectivity of acetal opening.
Q & A
Q. Q1. What are the primary synthetic routes for 4,6-O-(4-Methoxybenzylidene)-D-glucal, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via acid-catalyzed condensation of D-glucose derivatives with 4-methoxybenzaldehyde. Key methods include:
- Acid-catalyzed acetal formation : Using HCl or H2SO4 in anhydrous conditions to form the benzylidene protecting group .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
Critical Parameters : - Solvent choice (e.g., DMF vs. ethanol) impacts regioselectivity.
- Temperature control (25–60°C) minimizes side reactions like over-acetylation.
Yield Optimization : - Purity ≥95% is achievable via recrystallization from ethanol/water mixtures .
Q. Q2. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- <sup>1</sup>H NMR :
- FTIR :
- Mass Spectrometry :
Advanced Research Questions
Q. Q3. How do steric and electronic effects of the 4-methoxybenzylidene group influence glycosylation reactivity in oligosaccharide synthesis?
Methodological Answer:
- Steric Hindrance : The bulky benzylidene group at C4/C6 positions restricts nucleophilic attack at C3/C2, directing glycosylation to C1 .
- Electronic Effects :
- Case Study : Methyl 4,6-O-benzylidene-α-D-glucopyranoside derivatives showed 20% higher glycosylation efficiency compared to ethylidene analogs .
Q. Q4. What strategies resolve contradictions in biological activity data for this compound derivatives?
Methodological Answer: Discrepancies in antimicrobial or cytotoxic activity often arise from:
Q. Q5. How can computational modeling optimize reaction pathways for this compound derivatives?
Methodological Answer:
- Quantum Chemical Calculations :
- Reaction Path Search :
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
